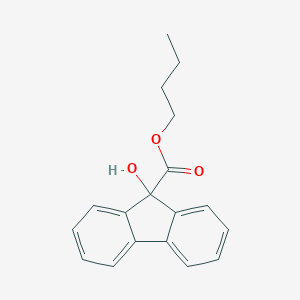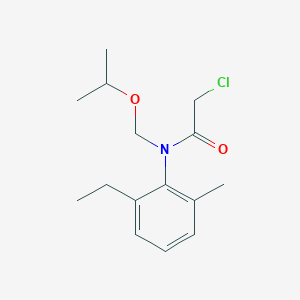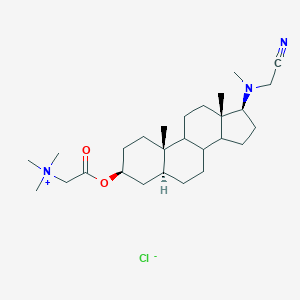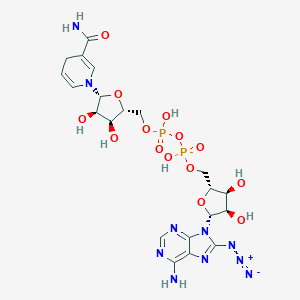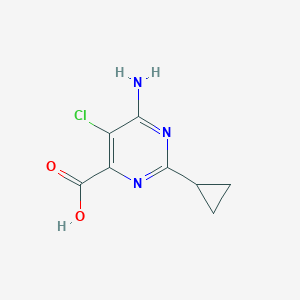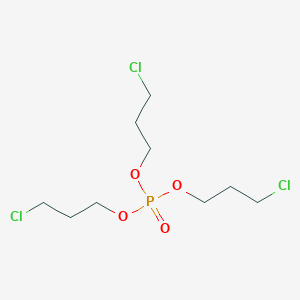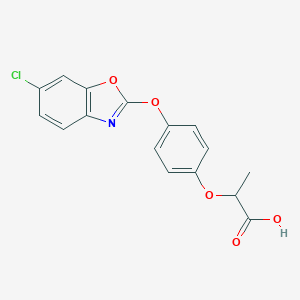
2-(4-ヒドロキシ-2-フェニル-1,3-チアゾール-5-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid” is a compound with the empirical formula C11H9NO3S . It is related to the thiazole class of compounds, which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular weight of “2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid” is 235.26 . The structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .科学的研究の応用
2-(4-ヒドロキシ-2-フェニル-1,3-チアゾール-5-イル)酢酸に関する詳細な科学研究への応用を見つけるために調査を実施しましたが、残念ながら、入手可能な情報は限られており、ご要望の6〜8のユニークな応用の包括的な分析を提供していません。
この化合物は、さまざまな科学論文およびサプライヤーデータベースに記載されています ,ただし、これらの資料には科学研究における具体的な応用は詳しく記載されていません。科学データベースまたはジャーナルにアクセスできる場合は、さらに詳細な情報を見つけることができるかもしれません。
将来の方向性
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, indicating that they may have multiple effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in scavenging free radicals, thereby exhibiting antioxidant properties . Additionally, 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid can bind to certain proteins, altering their conformation and function, which can impact various cellular processes.
Cellular Effects
The effects of 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses . By inhibiting NF-κB activation, 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid can reduce the expression of pro-inflammatory genes. Furthermore, it affects cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species, thereby protecting cells from oxidative damage.
Molecular Mechanism
At the molecular level, 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to and inhibit specific enzymes. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory mediators . This inhibition leads to a reduction in the production of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid have been studied in various laboratory settings. Over time, this compound has shown stability under physiological conditions, maintaining its biochemical activity . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have indicated that continuous exposure to 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid can lead to sustained antioxidant and anti-inflammatory effects, contributing to improved cellular function and reduced oxidative stress.
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid vary with different dosages. At lower doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it can cause adverse effects, including toxicity and cellular damage. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects. Therefore, careful dosage optimization is crucial for its therapeutic application.
Metabolic Pathways
2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid is crucial for its activity and function. It has been observed to accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . Additionally, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression. The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments.
特性
IUPAC Name |
2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-9(14)6-8-10(15)12-11(16-8)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTOFOSPABEIMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441456 |
Source


|
| Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133834-03-4 |
Source


|
| Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




